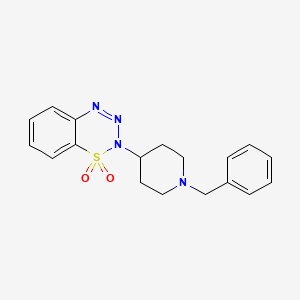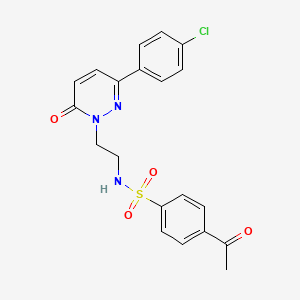
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (BPT) is a novel compound with potential applications in scientific research. BPT is a heterocyclic compound that belongs to the benzothiatriazine family and has been studied for its potential as a building block for a range of organic compounds. It is a colorless solid with a melting point of approximately 170°C and a boiling point of approximately 200°C. BPT is soluble in water, alcohol, and many organic solvents.
Wissenschaftliche Forschungsanwendungen
Fluorescent Ligands for Receptor Visualization
A study focused on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, indicative of potential applications in receptor visualization and neuroscience research. These compounds, including derivatives related to the queried chemical structure, displayed high receptor affinity and promising fluorescence properties for cellular imaging applications (Lacivita et al., 2009).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a class related to the queried compound, highlighted their potent anti-acetylcholinesterase (anti-AChE) activity. This suggests their potential utility in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down acetylcholine (Sugimoto et al., 1990).
Organic Crystal Engineering
The hydrogen-bond association studies of certain piperazine derivatives in organic crystal engineering reveal insights into the molecular interactions and crystallization behaviors of these compounds. This research aids in understanding the solid-state properties of pharmaceutical compounds, which is crucial for drug formulation and stability (Weatherhead-Kloster et al., 2005).
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial and anticancer activities. For instance, diketopiperazine derivatives from marine-derived Streptomyces sp. showed promising anti-H1N1 influenza virus activity, highlighting the therapeutic potential of these compounds in treating viral infections (Wang et al., 2013). Additionally, novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety were synthesized and showed considerable antimicrobial, antifungal, and anthelmintic activity, indicating their potential in developing new antimicrobial agents (Saingar et al., 2011).
Eigenschaften
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPNBAXCIRCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=NC3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)
![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)



![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)